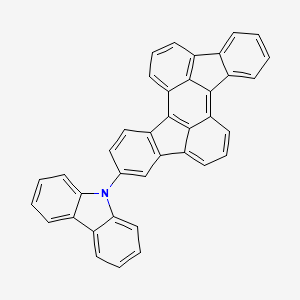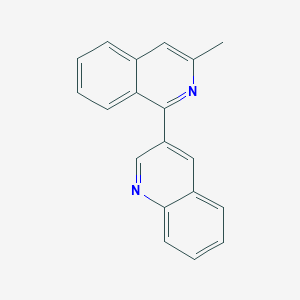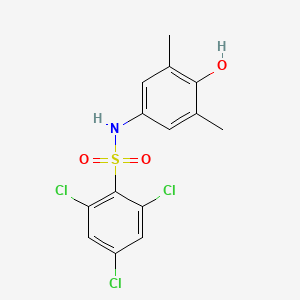
2,4,6-Trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1-sulfonamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a trichlorobenzene core with a sulfonamide group and a hydroxy-dimethylphenyl substituent, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1-sulfonamide typically involves multiple steps, including the introduction of the sulfonamide group and the attachment of the hydroxy-dimethylphenyl substituent. One common method involves the reaction of 2,4,6-trichlorobenzene with sulfonamide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,4,6-Trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trichlorobenzene core can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form quinones, while reduction reactions can convert it to corresponding alcohols.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes and ketones to form imines and related compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones.
科学的研究の応用
2,4,6-Trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s sulfonamide group makes it a potential candidate for developing enzyme inhibitors and studying protein-ligand interactions.
Medicine: Its structural features are explored for designing new pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4,6-Trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. The hydroxy group can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Known for its use in chemical synthesis and as a linker in bioconjugation.
2,4,6-Trichloroanisole: Used in the synthesis of various organic compounds and as a precursor for other chemical reactions.
2,4,6-Trichlorophenol: Utilized in the production of pesticides and disinfectants.
Uniqueness
2,4,6-Trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
921758-31-8 |
|---|---|
分子式 |
C14H12Cl3NO3S |
分子量 |
380.7 g/mol |
IUPAC名 |
2,4,6-trichloro-N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12Cl3NO3S/c1-7-3-10(4-8(2)13(7)19)18-22(20,21)14-11(16)5-9(15)6-12(14)17/h3-6,18-19H,1-2H3 |
InChIキー |
JXXLRYWYLXJGDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



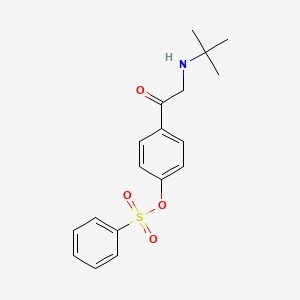
![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)
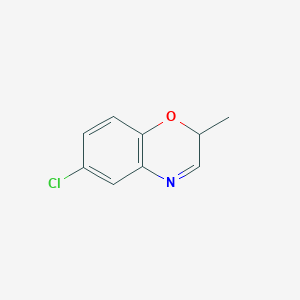

![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)
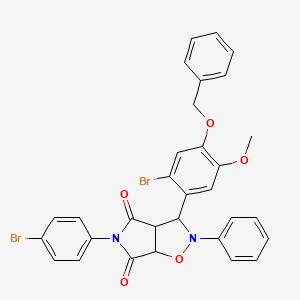
![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)

![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)

